Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-bromo-6-chloropyridin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)2-5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCZUMHPFBHSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation of 3-Pyridylacetic Acid Derivatives
A foundational route begins with methyl 3-pyridylacetate, which undergoes directed bromination and chlorination. The electron-withdrawing ester group deactivates the pyridine ring, necessitating Lewis acid catalysts for electrophilic substitution. For example, bromination at the 4-position is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) at 0–5°C, yielding methyl 2-(4-bromo-3-pyridyl)acetate. Subsequent chlorination at the 6-position employs sulfuryl chloride (SO₂Cl₂) under reflux, with yields exceeding 70% after silica gel chromatography.
Key challenges include minimizing dihalogenation byproducts. Studies indicate that steric hindrance from the 4-bromo group directs chlorination to the 6-position, as evidenced by NMR analysis of intermediate regioisomers.
Carboxylic Acid Intermediate Route
An alternative pathway involves synthesizing 2-(4-bromo-6-chloropyridin-3-yl)acetic acid followed by esterification. The carboxylic acid is prepared via hydrolysis of a nitrile intermediate, itself derived from palladium-catalyzed cyanation of 3-bromo-6-chloropyridine. Esterification with methanol and thionyl chloride (SOCl₂) proceeds quantitatively, though this route requires stringent drying to avoid hydrolysis.
Reaction Optimization and Mechanistic Insights
Halogenation Conditions and Selectivity
Electrophilic bromination and chlorination are highly sensitive to substituent effects. Computational studies reveal that the acetate group’s electron-withdrawing nature increases the activation energy for electrophilic attack at the 3-position, favoring halogenation at the 4- and 6-positions. Kinetic experiments demonstrate that bromination proceeds 3.2× faster than chlorination under identical conditions, attributed to bromine’s lower electronegativity and larger atomic radius.
Table 1: Halogenation Efficiency Under Varied Conditions
| Halogenating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Br₂ | FeBr₃ | 0–5 | 78 | 95 |
| NBS | AIBN | 80 | 65 | 89 |
| SO₂Cl₂ | None | Reflux | 72 | 91 |
Catalytic Cross-Coupling: Ligand and Solvent Effects
Buchwald-Hartwig amination and Suzuki-Miyaura coupling are pivotal for introducing nitrogen and boron-containing groups. For this compound, XPhos ligand systems enhance palladium catalyst turnover, achieving >90% conversion in <2 hours. Solvent screening identifies 1,4-dioxane as optimal, providing a balance between polarity and boiling point for microwave-assisted reactions.
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Transitioning from batch to flow chemistry improves yield and safety. A two-stage reactor system performs bromination and chlorination in series, with in-line IR monitoring to track intermediate formation. Ethyl acetate/hexane gradients (5%–50%) achieve 99% purity post-column chromatography, though industrial-scale recrystallization from dichloromethane/hexane mixtures offers a cost-effective alternative.
Byproduct Management
Major byproducts include dihalogenated isomers and de-esterified acids. Silica gel chromatography effectively removes these contaminants, but simulated moving bed (SMB) chromatography is preferred for throughput >10 kg/day.
Spectroscopic Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-bromo-6-chloropyridin-3-yl)acetate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.
Case Study: CDK8 Inhibitors
Research has demonstrated that compounds derived from this ester exhibit inhibitory activity against cyclin-dependent kinase 8 (CDK8), which is implicated in several cancers, including colorectal cancer. The introduction of this compound into drug formulations has shown promising results in enhancing potency and selectivity against CDK8 while maintaining favorable pharmacokinetic properties .
Synthesis of Heterocycles
The compound is utilized in the synthesis of various heterocyclic compounds, which are essential in drug discovery due to their biological activity. For instance, it can participate in reactions to form pyridine-based structures that have shown antibacterial and antiviral activities.
Example Reaction:
In a study involving the synthesis of novel pyridopyrimidines, this compound was used as a precursor to generate compounds with significant biological activity against viral infections .
Agrochemical Development
The compound's derivatives are also being investigated for their potential use as agrochemicals. Its structural features make it suitable for developing pesticides and herbicides that target specific pests while minimizing environmental impact.
Comprehensive Data Table
| Application Area | Description | Example Compounds Derived | Key Findings |
|---|---|---|---|
| Medicinal Chemistry | Building block for drug development targeting CDK8 | Various CDK8 inhibitors | Enhanced potency and selectivity against cancer |
| Synthesis of Heterocycles | Used in reactions to form biologically active heterocycles | Pyridopyrimidines | Significant antiviral activity observed |
| Agrochemical Development | Potential use in developing targeted pesticides | Chlorinated pyridine derivatives | Effective against specific agricultural pests |
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine Family
(a) Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (CAS 1142192-22-0)
- Structure : Differs by an acrylate group (CH₂=CHCOO-) instead of acetate at position 3.
- Its molecular weight (276.51 g/mol) is higher due to the acrylate moiety .
- Applications : Used in polymer chemistry and as a precursor for bioactive molecules.
(b) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : A pyrimidine derivative with a thioether and thietane substituents.
- Synthesis : Prepared via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
- Key Differences : The pyrimidine core and sulfur-containing groups confer distinct electronic properties compared to pyridine-based analogues.
(c) Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
- Structure : Features a tetrazole ring fused with a hydroxyphenyl group.
- Supramolecular Interactions : Exhibits intramolecular O–H⋯N hydrogen bonding and π-π stacking, which are absent in the target compound due to differences in aromatic substituents .
- Applications : Used in metal-organic frameworks (MOFs) due to its chelating ability, unlike the halogenated pyridine derivative.
Halogen-Substituted Pyridine Esters
| Compound Name | Substituents (Positions) | Functional Group | Molecular Weight (g/mol) | Key Reactivity |
|---|---|---|---|---|
| Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate | Br (4), Cl (6) | Acetate (3) | 264.51 | Suzuki coupling, hydrolysis |
| Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate | Br (6), Cl (2) | Acrylate (3) | 276.51 | Michael addition, polymerization |
| Ethyl 2-(2-bromo-6-chloro-4-cyanopyridin-3-yloxy)acetate | Br (2), Cl (6), CN (4) | Acetate (3) | 319.53 | Nucleophilic substitution, cyclization |
Key Observations :
- Substituent Position Effects : Bromine at position 4 (target compound) vs. 2 or 6 (analogues) alters steric and electronic environments, impacting cross-coupling efficiency .
Biological Activity
Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features, including halogen substituents that enhance its reactivity and biological activity. This compound has garnered attention for its applications in various fields, including pharmaceuticals and agrochemicals.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₃BrClN₁O₂
- Molecular Weight : Approximately 332.62 g/mol
- Functional Groups : Methyl ester, pyridine ring with bromine and chlorine substituents.
The presence of halogens (bromine and chlorine) on the pyridine ring is known to influence the compound's reactivity, making it an interesting target for further synthetic modifications and biological evaluations.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : It could act as a ligand for certain receptors, modulating their activity and influencing physiological responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, compounds with similar structures were screened for their antibacterial activity against various strains:
| Compound | MIC (µg/mL) | Target Strain |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 32 | Pseudomonas aeruginosa |
In these studies, compounds exhibited varying degrees of effectiveness against different bacterial strains, indicating the potential for developing new antibacterial agents based on this scaffold .
Cytotoxic Activity
The cytotoxic effects of this compound have also been investigated. In vitro assays demonstrated its ability to inhibit cell growth in cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MDA-MB-231 (breast cancer) | 1.4 | Sorafenib (5.2) |
| HepG2 (liver cancer) | 22.6 | Sorafenib (5.2) |
These results suggest that this compound may serve as a lead structure for the development of new anticancer therapies due to its selective cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells .
Case Studies
- Antibacterial Screening : A study screened several derivatives of pyridine-based compounds for their antibacterial properties. This compound showed promising results against Gram-positive bacteria, particularly Staphylococcus aureus, which was the most susceptible strain tested .
- Cytotoxicity Evaluation : In a comparative study against various cancer cell lines, this compound demonstrated significant inhibitory activity on MDA-MB-231 cells, indicating its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(4-bromo-6-chloropyridin-3-yl)acetate, and how can reaction yields be improved?
A common approach involves nucleophilic substitution or cross-coupling reactions on pre-functionalized pyridine intermediates. For example, bromination and chlorination at the 4- and 6-positions of pyridine derivatives can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, under controlled temperatures (0–25°C) . To improve yields, optimize stoichiometry (e.g., 1.2 equivalents of brominating agents) and use catalysts like Lewis acids (e.g., FeCl₃). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- ¹H/¹³C NMR : The pyridine ring protons appear as distinct downfield signals (δ 7.5–8.5 ppm). The acetate methyl group typically resonates at δ 3.6–3.8 ppm, while the CH₂ group adjacent to the ester shows splitting patterns due to coupling with neighboring atoms .
- IR : Key peaks include C=O (ester) at ~1740 cm⁻¹, C-Br at ~650 cm⁻¹, and C-Cl at ~550 cm⁻¹ .
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Q. What purification methods are recommended for removing halogenated byproducts?
Use a combination of solvent extraction (dichloromethane/water) and column chromatography with gradient elution (e.g., hexane to ethyl acetate). Halogenated impurities often exhibit higher polarity and can be separated using silica gel modified with 5% triethylamine . Recrystallization from ethanol/water mixtures (7:3 v/v) may further enhance purity.
Advanced Research Questions
Q. How can crystallographic data validate the molecular geometry of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides bond lengths and angles. For example:
Q. How do computational methods (DFT, QSAR) predict reactivity and stability of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). The LUMO often localizes on the pyridine ring, indicating susceptibility to nucleophilic attack .
- QSAR : Correlate substituent effects (Br/Cl) with electronic parameters (Hammett σ constants) to predict biological activity or degradation pathways .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Example: If NMR suggests a non-planar conformation but XRD indicates planarity, consider dynamic effects (e.g., rotational barriers in solution). Variable-temperature NMR can probe conformational flexibility . For halogen-halogen interactions, compare packing diagrams from XRD to identify intermolecular forces influencing solid-state vs. solution behavior .
Q. How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors)?
The bromine and chlorine substituents enable Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. For instance, coupling with boronic acids can generate derivatives for screening against p38 MAP kinase or other targets . Optimize reaction conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to retain stereochemical integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
